molecular formula C7H14O3 B3000176 Methyl 2-hydroxy-2,3-dimethylbutanoate CAS No. 856293-67-9

Methyl 2-hydroxy-2,3-dimethylbutanoate

Cat. No.: B3000176
CAS No.: 856293-67-9
M. Wt: 146.186
InChI Key: QZRYMAJZZUPFKL-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2,3-dimethylbutanoate is an organic compound with the molecular formula C7H14O3. It is a derivative of butanoic acid and features a hydroxyl group and two methyl groups attached to the butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via esterification, producing this compound and water as by-products.

Another method involves the use of acetyl chloride and 2,3-dimethylbutanoic acid under an inert atmosphere. The reaction is typically carried out at elevated temperatures (around 65°C) for several hours .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The esterification process is scaled up, and the reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2,3-dimethylbutanoate.

    Reduction: The ester group can be reduced to an alcohol, yielding 2-hydroxy-2,3-dimethylbutanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Methyl 2-oxo-2,3-dimethylbutanoate.

    Reduction: 2-Hydroxy-2,3-dimethylbutanol.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-hydroxy-2,3-dimethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2,3-dimethylbutanoate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-3,3-dimethylbutanoate: Similar in structure but with a different arrangement of methyl groups.

    Methyl 2-hydroxy-2-methylbutanoate: Lacks one of the methyl groups present in methyl 2-hydroxy-2,3-dimethylbutanoate.

    Methyl 3-hydroxy-2-methylbutanoate: The hydroxyl group is positioned differently on the butanoate backbone.

Uniqueness

This compound is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and research applications.

Biological Activity

Methyl 2-hydroxy-2,3-dimethylbutanoate (HDBM) is an organic compound with a unique structure that contributes to its potential biological activities. This article explores the biological activity of HDBM, including its mechanisms of action, interactions with enzymes, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Molecular Formula : C6H12O3
  • Molecular Weight : Approximately 146.186 g/mol
  • Physical State : Colorless liquid with a fruity odor
  • Solubility : Soluble in water and various organic solvents

The presence of both hydroxyl and ester functional groups allows HDBM to participate in a range of biochemical reactions, enhancing its potential biological activity.

The biological activity of HDBM is primarily attributed to its interactions with specific molecular targets. The hydroxyl group enables hydrogen bonding with biological molecules, facilitating its role in various metabolic pathways. Research indicates that HDBM may influence enzyme activities, acting as a substrate for enzymes involved in metabolic processes.

Enzyme Interactions

HDBM has been studied for its effects on several key enzymes:

  • UDP-glucuronosyltransferase (UGT) : This enzyme is crucial for the conjugation and elimination of potentially toxic compounds. HDBM may influence the glucuronidation process, which is essential for detoxification .
  • 3-Hydroxybutyric Acid Dehydrogenase : HDBM's structural similarity to substrates of this enzyme suggests it could modulate fatty acid metabolism .

Biological Activities

Research has highlighted several potential biological activities associated with HDBM:

  • Metabolic Regulation : HDBM may play a role in metabolic pathways by influencing enzyme activities related to fatty acid oxidation and energy production.
  • Antioxidant Properties : Compounds similar to HDBM have shown antioxidant activities, suggesting potential protective effects against oxidative stress .
  • Therapeutic Potential : Due to its structural characteristics, HDBM could be explored for therapeutic applications in metabolic disorders or as a precursor in drug synthesis.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that HDBM interacts with metabolic enzymes, suggesting its role in modulating metabolic pathways. The compound was shown to influence the activity of UGT enzymes, which are vital for drug metabolism and detoxification processes.
  • Comparative Analysis : In comparative studies with similar compounds such as Ethyl 3-hydroxybutanoate and Methyl 3-hydroxy-2,2-dimethylbutanoate, HDBM exhibited unique reactivity patterns due to its hydroxyl and ester functionalities. This highlights its potential as a versatile compound in biochemical applications.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC6H12O3Hydroxyl and ester groups; potential metabolic roles
Ethyl 3-hydroxybutanoateC5H10O3Lacks additional methyl groups; different properties
Methyl 3-hydroxy-2,2-dimethylbutanoateC6H12O3Hydroxyl at different position; varied reactivity

Properties

IUPAC Name

methyl 2-hydroxy-2,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)7(3,9)6(8)10-4/h5,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRYMAJZZUPFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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